REACTION_CXSMILES
|
[CH3:1][C:2]([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12])=[O:3].C(=O)([O-])[O-].[Ca+2:18]>O>[CH3:1][C:2]([O:4][C:5]1[C:10]([C:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[CH3:1][C:2]([O:4][C:5]1[C:10]([C:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[Ca+2:18] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
4.032 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OC=1C=CC=CC1C(=O)O
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OC=1C=CC=CC1C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
are completely dissolved
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
DISTILLATION
|
Details
|
the vehicle control is distilled water
|
Type
|
CUSTOM
|
Details
|
All solutions are used within two hours of preparation
|
Duration
|
2 h
|
Name
|
calcium aspirin
|
Type
|
product
|
Smiles
|
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |